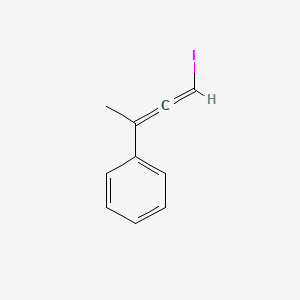
Benzyl dimethyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl dimethyl phosphite is an organophosphorus compound with the molecular formula (C_9H_{13}O_3P). It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is known for its high reactivity due to the presence of the phosphorus atom, which can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl dimethyl phosphite can be synthesized through the reaction of benzyl halides with dimethyl phosphite in the presence of a base such as potassium carbonate. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts, such as zinc(II) catalysts, has also been explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl dimethyl phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzyl dimethyl phosphonate.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form phosphonic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound.
Major Products Formed:
Oxidation: Benzyl dimethyl phosphonate.
Substitution: Various phosphonate esters.
Hydrolysis: Phosphonic acids.
Applications De Recherche Scientifique
Benzyl dimethyl phosphite has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl dimethyl phosphite involves the reactivity of the phosphorus atom. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic reactions to form carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparaison Avec Des Composés Similaires
Dimethyl phosphite: Similar in structure but lacks the benzyl group.
Diethyl phosphite: Similar in structure but has ethyl groups instead of methyl groups.
Benzyl diethyl phosphite: Similar in structure but has ethyl groups instead of methyl groups.
Uniqueness: Benzyl dimethyl phosphite is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The benzyl group can provide additional steric and electronic effects, making this compound a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
56153-57-2 |
|---|---|
Formule moléculaire |
C9H13O3P |
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
benzyl dimethyl phosphite |
InChI |
InChI=1S/C9H13O3P/c1-10-13(11-2)12-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
UXKIQKIUNKKZTB-UHFFFAOYSA-N |
SMILES canonique |
COP(OC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
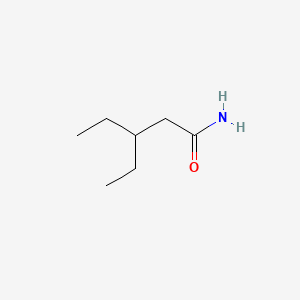
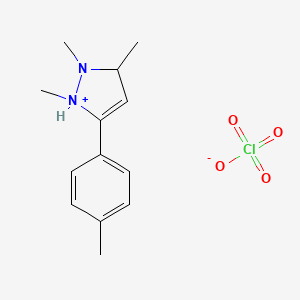
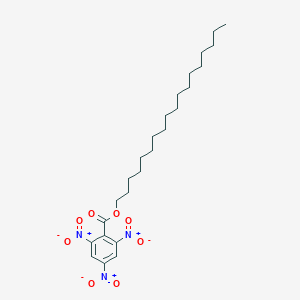
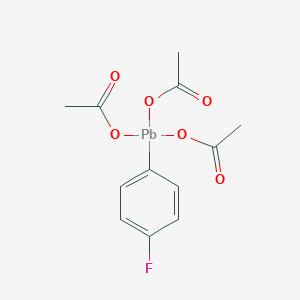
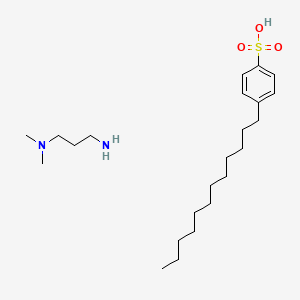

![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)

![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)
